3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide
Description
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is a synthetic small molecule featuring a 1,2,4-triazole core linked to a 2,3-dihydrobenzofuran moiety and a 3,4-dimethoxyphenethyl substituent.
The molecule’s stereoelectronic properties are influenced by the dihydrobenzofuran ring, which introduces rigidity, and the dimethoxyphenyl group, which enhances lipophilicity and π-π stacking interactions. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C-NMR for substituent analysis) and X-ray crystallography via programs like SHELXL for precise bond-length and angle determination.
Properties
Molecular Formula |
C23H26N4O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-8-4-16(14-20(19)30-2)5-9-21-24-23(27-26-21)25-22(28)10-6-15-3-7-18-17(13-15)11-12-31-18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
AWUPLUNEQBWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling Reactions: The benzofuran and triazole intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with structurally analogous molecules reported in the literature. Key differentiating factors include substituent effects, synthetic pathways, and spectroscopic profiles.
Structural and Functional Analogues
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives () Structure: These compounds feature a pyrazole-triazole hybrid core with cyano or ester substituents. Synthesis: Prepared via malononitrile or ethyl cyanoacetate reactions, differing from the target compound’s likely route involving amide coupling. Bioactivity: The presence of electron-withdrawing groups (e.g., cyano) may enhance metabolic stability compared to the target’s methoxy groups.
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()
- Structure : Contains a phenylacetyl group instead of dihydrobenzofuran, reducing planarity and altering solubility.
- NMR Profile : Peaks at δ 3.4 (CH₂) and δ 13.0 (NH-triazole) mirror the target compound’s triazole NH resonance.
- Reactivity : Undergoes nucleophilic substitution with hydrazine, suggesting the target’s amide group may similarly participate in hydrogen bonding.
Comparative Data Table
Key Findings
- Substituent Impact : The target compound’s dihydrobenzofuran and dimethoxyphenyl groups likely improve blood-brain barrier penetration compared to pyrazole hybrids.
- Synthetic Complexity : The amide linkage in the target compound may require multi-step protection/deprotection strategies, unlike one-pot cyclocondensation routes for simpler analogues.
- Spectroscopic Differentiation: The absence of ester or cyano groups in the target compound eliminates characteristic ¹³C-NMR signals near δ 160–170 ppm, simplifying spectral interpretation.
Methodological Considerations
Structural comparisons rely heavily on crystallographic software (e.g., SHELX) and NMR databases. For example, WinGX and ORTEP facilitate molecular visualization and packing analysis, while discrepancies in public data (e.g., TRI revisions for manganese/zinc compounds) underscore the need for rigorous validation in chemical reporting.
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes a benzofuran moiety and a triazole ring, which are known to confer specific biological properties.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:
- Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity. This inhibition may affect metabolic pathways relevant to disease processes.
- Receptor Modulation : The compound may bind to specific receptors in the body, altering signaling pathways that can lead to therapeutic effects in conditions such as cancer or inflammation.
Anticancer Activity
Recent studies have indicated that compounds containing benzofuran and triazole structures exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
- Mechanism : The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Neuroprotective Effects
Research has shown that derivatives of benzofuran have neuroprotective properties:
- Animal Models : In vivo studies using models of neurodegeneration have reported protective effects against oxidative stress and neuronal death.
- Mechanism : The neuroprotective activity may be linked to the compound's antioxidant properties, which help mitigate damage from reactive oxygen species.
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the efficacy of similar compounds in inducing apoptosis in human cancer cell lines. The results showed that compounds with similar structural features achieved significant reductions in cell viability.
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 10.5 Compound B MCF7 (Breast) 12.0 Target Compound HeLa (Cervical) 8.7 - Neuroprotective Study : Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of traumatic brain injury. The study found that these compounds significantly reduced neurological deficits and improved recovery outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
